![molecular formula C16H10ClN3O B2515735 3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine CAS No. 866049-98-1](/img/structure/B2515735.png)
3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
A family of 7-substituted 2-methylpyrazolo [1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Chemical Reactions Analysis
The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Interestingly, compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .Physical And Chemical Properties Analysis
Pyrazolopyrimidines have tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl 2 Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds .Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Agents
The compound could be used in the design and synthesis of potent anti-tubercular agents . It could be part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that have shown significant activity against Mycobacterium tuberculosis H37Ra .
Sedative Agents
Pyrazolo[1,5-a]pyrimidines, which include the compound , are the dominant motif of many drugs, including sedative agents like zaleplon and indiplon .
Anxiolytic Agents
The compound could also be used in the development of anxiolytic agents. For instance, ocinaplon, which also has a pyrazolo[1,5-a]pyrimidine scaffold, was identified as an anxiolytic agent .
Antimicrobial Agents
The compound could be used in the development of antimicrobial agents. Pyrazolo[1,5-a]pyrimidines have shown varied and significant biological activities, including antimicrobial properties .
Anticancer Agents
The compound could be used in the development of anticancer agents. Pyrazolo[1,5-a]pyrimidines have shown potential as anticancer agents .
Anti-Proliferative Agents
The compound could be used in the development of anti-proliferative agents. Pyrazolo[1,5-a]pyrimidines have shown potential as anti-proliferative agents .
Analgesic Agents
The compound could be used in the development of analgesic agents. Pyrazolo[1,5-a]pyrimidines have shown potential as analgesic agents .
Antioxidant Agents
The compound could be used in the development of antioxidant agents. Pyrazolo[1,5-a]pyrimidines have shown potential as antioxidant agents .
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this compound belongs, are known to exhibit varied and significant biological activities . They have been identified as inhibitors of various kinases, including B-Raf, KDR, Lck, Src kinase, Aurora, Trk, PI3K-γ, FLT-3, C-Met kinases, STING, TRPC , and others .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines interact with their targets (often kinases) to inhibit their activity . This inhibition can lead to a variety of downstream effects, depending on the specific target and the biological pathway in which it is involved .
Biochemical Pathways
Given the known targets of pyrazolo[1,5-a]pyrimidines, it can be inferred that this compound may affect a variety of pathways, including those involved in cell proliferation, inflammation, and other cellular processes .
Result of Action
Given the known targets of pyrazolo[1,5-a]pyrimidines, it can be inferred that this compound may have a variety of effects, including anti-proliferative, analgesic, and antioxidant effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O/c17-12-5-3-11(4-6-12)13-10-19-20-14(7-8-18-16(13)20)15-2-1-9-21-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKWXTWRMDLYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


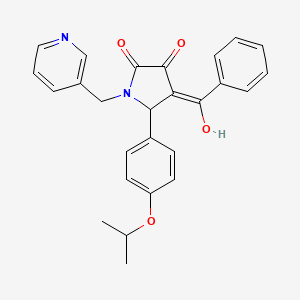
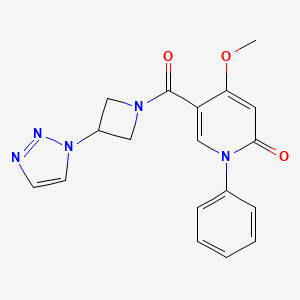

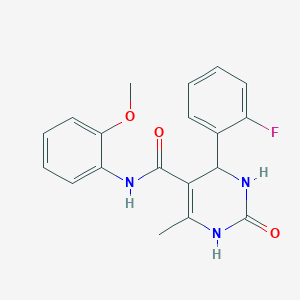

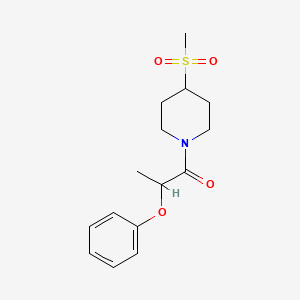

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2515665.png)

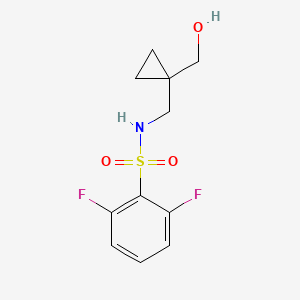

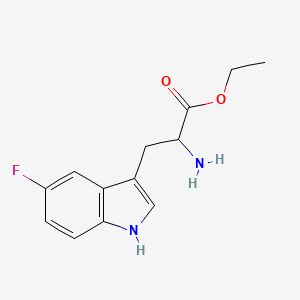
![3,4,7,9-Tetramethyl-1-octyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2515672.png)